molecular formula C17H17Cl2NO2 B3935773 N-benzyl-2-(2,4-dichlorophenoxy)-N-methylpropanamide

N-benzyl-2-(2,4-dichlorophenoxy)-N-methylpropanamide

Cat. No.: B3935773
M. Wt: 338.2 g/mol
InChI Key: BGUZSKGWVNIBKS-UHFFFAOYSA-N
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Description

N-benzyl-2-(2,4-dichlorophenoxy)-N-methylpropanamide is an organic compound with the molecular formula C17H17Cl2NO2 It is characterized by the presence of a benzyl group, a dichlorophenoxy group, and a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2,4-dichlorophenoxy)-N-methylpropanamide typically involves the reaction of 2,4-dichlorophenol with benzyl chloride to form benzyl-2,4-dichlorophenyl ether. This intermediate is then reacted with N-methylpropanamide under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2,4-dichlorophenoxy)-N-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and dichlorophenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-(2,4-dichlorophenoxy)-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2,4-dichlorophenoxy)-N-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(2,4-dichlorophenoxy)acetamide
  • N-benzyl-2-(2,4-dichlorophenoxy)propanamide
  • N-benzyl-2-(2,4-dichlorophenoxy)butanamide

Uniqueness

N-benzyl-2-(2,4-dichlorophenoxy)-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-benzyl-2-(2,4-dichlorophenoxy)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-12(22-16-9-8-14(18)10-15(16)19)17(21)20(2)11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUZSKGWVNIBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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